molecular formula C12H24N2O2 B2904728 tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate CAS No. 1782752-94-6

tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate

Cat. No.: B2904728
CAS No.: 1782752-94-6
M. Wt: 228.336
InChI Key: HFAZFQJYDPHNQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, mixture of diastereomers, is a chemical compound with the molecular formula C12H24N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Scientific Research Applications

tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate is widely used in scientific research, particularly in:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The related compound “tert-butyl methyl (piperidin-3-yl)carbamate” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P411 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: The major products include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (5-methylpiperidin-3-yl)carbamate

Comparison: tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZFQJYDPHNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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